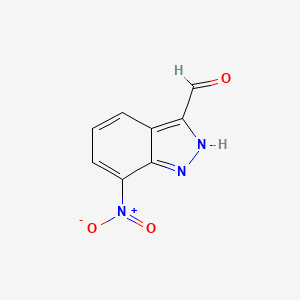

7-Nitro-1H-indazole-3-carbaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

7-nitro-2H-indazole-3-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5N3O3/c12-4-6-5-2-1-3-7(11(13)14)8(5)10-9-6/h1-4H,(H,9,10) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNBVSGUQWCNKAM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(NN=C2C(=C1)[N+](=O)[O-])C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

The Indazole Heterocycle: a Privileged Scaffold in Advanced Organic Chemistry

The indazole ring system, a bicyclic heterocycle composed of a benzene (B151609) ring fused to a pyrazole (B372694) ring, is a cornerstone in the field of medicinal and organic chemistry. researchgate.netnih.govpnrjournal.com This "privileged scaffold" is present in a multitude of biologically active compounds and approved pharmaceutical agents. researchgate.netnih.gov The unique chemical properties and tautomeric forms of indazole make it a versatile building block for the synthesis of a wide array of other heterocyclic systems. researchgate.net

Indazole derivatives exhibit a broad spectrum of pharmacological activities, including anti-inflammatory, antibacterial, anti-HIV, antifungal, and antitumor properties. researchgate.netnih.govresearchgate.net This wide-ranging bioactivity has spurred extensive research into the development of novel synthetic methodologies to construct and functionalize the indazole core. nih.govpnrjournal.com The thermodynamic stability of the 1H-indazole tautomer over the 2H-form makes it the predominant and more commonly studied isomer. nih.gov The continuous exploration of indazole-based compounds underscores their immense potential in the discovery of new therapeutic agents. pnrjournal.comresearchgate.net

The Influence of the Nitro Group: a Key Modulator in Synthesis and Mechanistic Pathways

The introduction of a nitro group onto the indazole scaffold, as seen in 7-Nitro-1H-indazole-3-carbaldehyde, profoundly influences the molecule's reactivity and biological profile. Nitro-substituted indazoles have garnered considerable attention due to their intriguing physical and biological properties. researchgate.net For instance, 7-nitroindazole (B13768) is a known selective inhibitor of neuronal nitric oxide synthase (nNOS), an enzyme implicated in various physiological and pathological processes. wikipedia.orgnih.gov This inhibitory activity has prompted investigations into its potential as a neuroprotective agent. wikipedia.orgnih.gov

From a synthetic standpoint, the nitro group is a powerful electron-withdrawing group, which can direct the course of chemical reactions and facilitate certain transformations. The synthesis of nitroindazoles can be achieved through various methods, including the nitrosation of substituted o-toluidines. orgsyn.orggoogle.com The position of the nitro group on the indazole ring is crucial, as it can significantly impact the compound's biological activity. Notably, only 7-nitro-1H-indazoles, among the various C-nitro-1H-indazole isomers, have demonstrated significant inhibitory properties against nitric oxide synthase isoforms. nih.gov Further derivatization of nitroindazoles, such as the synthesis of 3-bromo-7-nitroindazole (B43493) and 2,7-dinitroindazole, has led to even more potent inhibitors of nitric oxide synthase. nih.gov

The Carbaldehyde Functionality: a Versatile Handle for Synthetic Elaboration and Biological Interaction

De Novo Strategies for Indazole Nucleus Construction

The de novo synthesis of the indazole ring system is fundamental to accessing derivatives like this compound. These methods construct the bicyclic core from acyclic or monocyclic precursors, affording a high degree of control over the substitution pattern of the final product.

Cycloaddition Reactions in Indazole Synthesis

Cycloaddition reactions offer an elegant and atom-efficient pathway to the indazole nucleus. These reactions involve the formation of multiple bonds in a concerted or stepwise fashion to assemble the heterocyclic ring.

A notable cycloaddition strategy for synthesizing indazoles is the [3+2] cycloaddition of arynes with α-diazocarbonyl compounds. This method provides access to a diverse array of substituted indazoles. The reaction typically proceeds through the in-situ generation of a highly reactive aryne intermediate, which subsequently undergoes cycloaddition with a diazo compound. For instance, the reaction of a suitably substituted aryne with an α-diazoaldehyde can directly yield a 3-formylindazole derivative. The regioselectivity of this transformation is a critical consideration, often governed by the electronic and steric properties of the substituents on both the aryne and the diazo partner.

The utility of this approach has been demonstrated for the synthesis of a variety of indazole derivatives. The selection of the aryne precursor, such as an ortho-haloaryl triflate or a silylaryl triflate, and the specific α-diazocarbonyl compound are pivotal for the successful synthesis of the desired indazole.

Intramolecular Ring Closure Reactions

Intramolecular ring closure reactions represent another major class of methods for the de novo synthesis of the indazole nucleus. These strategies commonly involve the formation of a key bond to close the five-membered nitrogen-containing ring onto a pre-existing aromatic system.

Copper-catalyzed annulation reactions have become a versatile tool for the synthesis of N-arylindazoles. These methods often rely on the intramolecular formation of a C-N bond from a suitably functionalized precursor. For example, the copper-catalyzed cyclization of 2-azidobenzaldehydes can offer a direct route to indazole-3-carbaldehydes. The reaction is thought to proceed through a nitrene intermediate, which then undergoes intramolecular cyclization. The catalytic system, typically comprising a copper(I) or copper(II) salt and a ligand, is crucial for achieving high yields and selectivity.

Nucleophilic aromatic substitution (SNAr) reactions provide a classic yet effective pathway for indazole synthesis. This approach involves an intramolecular SNAr reaction in a precursor containing a suitable leaving group positioned ortho to a nucleophilic nitrogen-containing moiety. For the synthesis of 7-nitroindazoles, a common strategy entails the cyclization of a 2-fluoro- or 2-chloro-substituted benzaldehyde (B42025) derivative bearing a hydrazine (B178648) or a related nitrogen nucleophile. The potent electron-withdrawing nature of the nitro group para to the leaving group facilitates the SNAr reaction, promoting efficient ring closure.

The reaction conditions for SNAr-driven cyclizations, including the choice of solvent and base, are critical for favoring the desired intramolecular cyclization over potential intermolecular side reactions.

Condensation reactions between a substituted hydrazine and a carbonyl compound represent a long-established and widely utilized method for constructing the indazole ring. In the context of this compound, this could theoretically involve the reaction of a 2-formyl-3-nitrophenylhydrazine derivative. A more versatile condensation approach is the Davis-Beirut reaction, which involves the condensation of a nitro-substituted o-toluidine (B26562) with an N-sulfinylamine, followed by oxidation and cyclization to furnish the indazole core. While this is not a direct route to the 3-carbaldehyde, the resulting indazole can be subsequently functionalized.

A more direct condensation strategy involves the reaction of a suitably substituted o-nitrobenzaldehyde with hydrazine. The initial condensation yields a hydrazone, which can then undergo reductive cyclization to form the indazole ring. The choice of reducing agent is critical in this sequence to selectively reduce the nitro group to an amine, which then cyclizes onto the imine carbon.

Diazotization and Subsequent Cyclization Protocols

One of the classical and effective methods for constructing the indazole ring system involves intramolecular cyclization of appropriately substituted phenyl derivatives through a diazotization reaction. This strategy typically starts with a 2-substituted aniline (B41778) derivative which, upon diazotization, generates a diazonium salt that subsequently cyclizes to form the indazole core.

A notable approach involves the nitrosation of indoles. The reaction of an indole (B1671886) with a nitrosating agent, such as sodium nitrite (B80452) in an acidic medium, can lead to the formation of a 1H-indazole-3-carboxaldehyde. nih.govrsc.orgrsc.org This process is believed to proceed through a multistep pathway initiated by the nitrosation at the C3 position of the indole, forming an oxime intermediate. This intermediate facilitates the addition of water at the C2 position, triggering a ring-opening, which is then followed by a ring-closing step to yield the 1H-indazole-3-carboxaldehyde. nih.gov The reaction conditions, particularly the acidity, can be tuned to accommodate both electron-rich and electron-deficient indoles. nih.govrsc.org For instance, while many indoles react well under mild acidic conditions, highly deactivated substrates like nitroindoles may require elevated temperatures to achieve good yields. rsc.org

Another established route employs the cyclization of 2-aminophenylacetic acid derivatives. For example, the synthesis of 1H-indazole-3-carboxylic acid esters can be achieved from the corresponding 2-nitrophenylacetates. The process involves the reduction of the nitro group to an amine, followed by acetylation, and subsequent cyclization using a nitrite source like isoamyl nitrite or tert-butyl nitrite. semanticscholar.org This intramolecular condensation effectively forms the pyrazole (B372694) ring fused to the benzene (B151609) ring.

A tandem diazotization/azo coupling reaction has also been developed for the synthesis of fused triazinone systems, which demonstrates the utility of in situ generated diazonium species in complex heterocycle formation. nih.gov Although applied to a different system, this protocol highlights the potential of diazotization-cyclization strategies in modern synthetic chemistry. nih.gov

| Starting Material Class | Reagents | Product Type | Reference(s) |

| Indoles | NaNO₂, Acid | 1H-Indazole-3-carboxaldehydes | nih.govrsc.orgrsc.org |

| 2-Nitrophenylacetates | 1. Fe/NH₄Cl (Reduction) 2. Ac₂O (Acetylation) 3. t-BuONO (Cyclization) | 1H-Indazole-3-carboxylates | semanticscholar.org |

| (1,2,5-Oxadiazolyl)carboxamides | NaNO₂, TFA | nih.govnih.govrsc.orgOxadiazolo[3,4-d] nih.govnih.govnih.govtriazin-7(6H)-ones | nih.gov |

Fragment Coupling Approaches for Indazole Scaffolds

Fragment coupling strategies involve the construction of the indazole ring by joining two or more molecular fragments. These methods offer a high degree of flexibility and convergence in synthesizing complex indazole derivatives.

A prominent example is the [3+2] cycloaddition reaction between a benzyne (B1209423) and a diazo compound. orgsyn.org The benzyne, typically generated in situ from an o-silylaryl triflate and a fluoride (B91410) source, reacts with a diazo compound to form an initial 3H-indazole adduct. This adduct can then rearrange to the more stable 1H-indazole. orgsyn.org The nature of the substituents on both the benzyne and the diazo compound can influence the outcome and stability of the resulting indazole. This method has been successfully applied to the synthesis of various 1H-indazoles, including those with ester functionalities. orgsyn.org

Transition-metal-catalyzed C-H activation and annulation cascades represent another powerful approach. For instance, cobalt(III)-catalyzed C-H bond functionalization of azobenzenes followed by addition to aldehydes and a cyclative capture sequence provides a single-step, convergent route to N-aryl-2H-indazoles. nih.gov Similarly, palladium-catalyzed double C(sp²)-H bond functionalization, involving a sequential nitration and cyclization process, has been utilized to afford 3-nitro-1-(phenylsulfonyl)-1H-indazole derivatives under mild conditions. rsc.org

The Chan-Lam coupling reaction provides a method for N-arylation of azoles, including C-nitro-NH-azoles, using arylboronic acids. This copper-catalyzed reaction is a valuable tool for creating N-aryl-C-nitroazoles, which can be important precursors or analogs of the target compound. beilstein-journals.org

| Coupling Strategy | Key Fragments | Catalyst/Reagents | Product Type | Reference(s) |

| [3+2] Cycloaddition | Benzyne, Diazo compound | CsF, THF | 1H-Indazoles | orgsyn.org |

| C-H Activation/Annulation | Azobenzene, Aldehyde | Cp*Co(III) complex | N-Aryl-2H-indazoles | nih.gov |

| C-H Nitration/Cyclization | Sulfonyl hydrazide | Palladium catalyst | 3-Nitro-1-(phenylsulfonyl)-1H-indazoles | rsc.org |

| Chan-Lam Coupling | C-Nitro-NH-azole, Arylboronic acid | Copper salt, Base | N-Aryl-C-nitroazoles | beilstein-journals.org |

Installation and Regioselectivity of the Nitro Group at Position 7

The introduction of a nitro group at the C7 position of the indazole ring is a critical transformation for accessing this compound and its analogs. The regioselectivity of this nitration is paramount and is influenced by the reaction conditions and the electronic properties of the indazole substrate.

Site-Selective Nitration Methodologies for Indazoles

Directing the nitration to the C7 position of the indazole nucleus can be challenging due to the presence of multiple reactive sites. However, specific methodologies have been developed to achieve this regioselectivity.

A significant breakthrough is the site-selective direct C-H nitration of 2H-indazoles at the C7 position using iron(III) nitrate (B79036). nih.govresearchgate.net This method has demonstrated broad functional group tolerance and provides good yields of 7-nitroindazoles, offering a practical and efficient route. nih.gov The use of a metal catalyst is key to controlling the regioselectivity of this transformation.

While electrophilic nitration of indazole itself typically yields 5-nitroindazole (B105863) as the major product due to the directing effects of the fused ring system, achieving C7 nitration often requires alternative strategies or starting with a pre-functionalized precursor. For example, the synthesis of 3,7-dinitro-1H-indazole has been described starting from 7-nitroindazole (B13768), indicating that methods for the initial preparation of 7-nitroindazole are established. chim.it The kinetics and mechanism of indazole nitration have been studied, revealing that under certain acidic conditions, the reaction proceeds through the conjugate acid of indazole. rsc.org

| Substrate | Nitrating Agent | Catalyst/Conditions | Major Product | Reference(s) |

| 2H-Indazoles | Iron(III) nitrate | - | 7-Nitroindazoles | nih.govresearchgate.net |

| Indazole | Mixed acid (HNO₃/H₂SO₄) | - | 5-Nitroindazole | rsc.org |

| 7-Nitroindazole | Nitrating agent | - | 3,7-Dinitro-1H-indazole | chim.it |

Mechanistic Investigations into Nitro Group Introduction

Understanding the mechanism of nitration is crucial for optimizing reaction conditions and predicting regiochemical outcomes. Both radical and ionic pathways have been implicated in the nitration of heterocyclic compounds.

Radical-mediated C-H nitration has emerged as a powerful tool in organic synthesis. For indazoles, radical C3-nitration of 2H-indazoles has been accomplished using iron(III) nitrate in the presence of TEMPO (2,2,6,6-tetramethylpiperidin-1-yl)oxy) as an oxidant. chim.it A plausible mechanism, supported by control experiments and quantum chemical calculations, has been proposed for this transformation. chim.it While this specific example targets the C3 position, it highlights the feasibility of radical pathways in the functionalization of the indazole core. The involvement of radical species can lead to different regioselectivities compared to traditional electrophilic aromatic substitution reactions. researchgate.net

The indazole ring exhibits annular tautomerism, existing as two main forms: the 1H-indazole and the 2H-indazole. nih.gov The 1H-tautomer is generally the more thermodynamically stable form. nih.gov The position of the N-H proton significantly influences the electronic distribution within the heterocyclic system and, consequently, the regioselectivity of electrophilic substitution reactions like nitration.

The relative stability of the tautomers can be affected by substituents and the solvent environment. nih.gov For instance, density functional theory (DFT) calculations have shown that for methyl 5-bromo-1H-indazole-3-carboxylate, the N1-tautomer is favored over the N2-tautomer. nih.govbeilstein-journals.org The regioselectivity of reactions such as N-alkylation is heavily dependent on which tautomer is present and the nature of the electrophile and reaction conditions. nih.govbeilstein-journals.org Similarly, for C-H nitration, the site of attack will be determined by the relative electron density at the various carbon positions of the predominant tautomer(s) under the reaction conditions. The presence of an electron-withdrawing group at C3, like the carbaldehyde in the target molecule, would be expected to deactivate the pyrazole ring towards electrophilic attack and influence the reactivity of the benzenoid ring. The interplay between the tautomeric equilibrium and the electronic effects of substituents is therefore a critical factor in determining the outcome of the C7-nitration.

Introduction of the 3-Carbaldehyde Moiety

The introduction of a carbaldehyde group at the C3 position of the indazole ring is a critical transformation. This functional group serves as a versatile handle for a wide array of subsequent chemical modifications, including Wittig reactions, Knoevenagel condensations, and the construction of various heterocyclic systems. rsc.org

A highly effective and general method for accessing 1H-indazole-3-carboxaldehydes involves the nitrosation of indole precursors. nih.govrsc.org This reaction proceeds through a multi-step pathway initiated by the electrophilic attack of a nitrosating agent at the C3 position of the indole. The resulting 3-nitrosoindole intermediate undergoes a ring-opening and subsequent ring-closing cascade to form the final indazole-3-carboxaldehyde product. nih.gov This transformation is notable for its applicability to a wide range of indoles, including those bearing electron-withdrawing groups like the nitro group required for the synthesis of this compound. nih.govrsc.org In acidic media, this pathway is favored over the formation of N-nitrosamines. usp.org

The efficiency of the conversion from indoles to indazole-3-carboxaldehydes is highly dependent on the reaction conditions. Key parameters that have been optimized include temperature, reagent stoichiometry, and the mode of addition. Research has shown that electron-deficient indoles, such as nitro-indoles, require more forcing conditions to achieve high yields. For instance, the conversion of 5-nitro-indole to 5-nitro-1H-indazole-3-carboxaldehyde necessitates heating the reaction mixture to 80 °C for several hours. nih.gov In contrast, electron-rich indoles can react at lower temperatures, often starting at 0 °C and proceeding at room temperature. nih.govrsc.org

A significant advancement in this methodology is the use of a "reverse addition" procedure. nih.gov This involves the slow addition of the indole substrate to the pre-formed nitrosating mixture (e.g., sodium nitrite in acidic solution). This technique maintains a low concentration of the nucleophilic indole, which is crucial for maximizing the yield of the desired product. rsc.orgresearchgate.net

Table 1: Effect of Reaction Temperature on the Synthesis of Indazole-3-carboxaldehydes from Substituted Indoles

| Indole Precursor | Electronic Nature | Reaction Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|

| 5-Benzyloxy-indole | Electron-rich | Room Temperature | 91 | nih.gov |

| 7-Methyl-indole | Electron-rich | Room Temperature | 72 | nih.gov |

| 6-Fluoro-indole | Electron-deficient | Room Temperature | 84 | nih.gov |

| 5-Nitro-indole | Strongly Electron-deficient | 80 | 85 | nih.gov |

The Vilsmeier-Haack reaction is a classical and widely used method for the formylation of electron-rich aromatic and heterocyclic compounds. organic-chemistry.orgchemistrysteps.com While it is highly effective for the C3-formylation of indoles, its direct application to the indazole nucleus to produce 1H-indazole-3-carboxaldehydes is notably ineffective. rsc.org Attempts to perform the formylation at the C3 position of the indazole ring using standard Vilsmeier-Haack conditions (e.g., phosphoryl chloride and dimethylformamide) have been reported to result in no product formation. rsc.orgthieme-connect.de This lack of reactivity necessitates the use of alternative synthetic strategies, such as the indole nitrosation route or more advanced formylation systems.

To overcome the limitations of the classical Vilsmeier-Haack reaction, modern synthetic chemistry has developed advanced reagents and catalytic systems for the formylation of heterocyclic compounds. For 2H-indazoles, an efficient microwave-assisted, regioselective C3-formylation has been developed using Selectfluor as a mediator and dimethyl sulfoxide (B87167) (DMSO) as the formylating agent. thieme-connect.deresearchgate.net This method provides moderate to good yields for a variety of substituted 2H-indazoles and represents a significant breakthrough for accessing 3-formyl indazoles. thieme-connect.de The reaction is believed to proceed through a radical pathway and is considerably faster than other reported methods. thieme-connect.deresearchgate.net

Other advanced strategies include multi-step sequences involving metal-catalyzed reactions. For example, indazoles can be synthesized through copper-catalyzed reactions of 2-formylboronic acids with diazodicarboxylates, which builds the heterocyclic ring with the aldehyde precursor already in place. nih.gov Transition-metal-catalyzed C-H activation and functionalization also represent a powerful, though indirect, approach to introducing functionality that can later be converted to a carbaldehyde group. nih.govacs.org

Table 2: Comparison of Formylation Methods for Indazole Scaffolds

| Method | Reagents | Substrate | Key Features | Efficacy | Reference |

|---|---|---|---|---|---|

| Indole Nitrosation | NaNO₂, HCl | Substituted Indoles | Forms indazole ring and aldehyde simultaneously; effective for electron-poor substrates. | High yields (up to 99%) | nih.gov |

| Vilsmeier-Haack | POCl₃, DMF | 1H-Indazoles | Classical formylation method. | Ineffective for C3-formylation of indazoles. | rsc.orgthieme-connect.de |

| Selectfluor-Mediated Formylation | Selectfluor, DMSO | 2H-Indazoles | Microwave-assisted; rapid reaction times; radical mechanism. | Moderate to good yields (40-80%) | thieme-connect.deresearchgate.net |

Nitrosation of Indoles as a Precursor Route to Indazole-3-carboxaldehydes

Strategic Functionalization and Derivatization During Synthesis

The synthesis of complex molecules like this compound relies on the strategic introduction of functional groups. In many cases, the required substituents are installed on the precursor molecule before the construction of the final heterocyclic system. For the synthesis of this compound, the key nitro group is already present on the indole starting material (i.e., a nitro-indole) prior to the nitrosation/ring-formation step. nih.gov

Furthermore, the field of C-H functionalization offers powerful tools for the direct derivatization of the indazole core. bits-pilani.ac.inscilit.com Transition-metal catalysis, particularly with palladium, rhodium, and copper, enables the direct introduction of aryl, alkyl, and other groups at various positions on the indazole ring. nih.govacs.org For instance, palladium-catalyzed C-H functionalization at the C3-position of 2H-indazoles has been reported, providing an alternative route to 3-substituted indazoles. acs.org These methods allow for the late-stage modification of the indazole scaffold, providing rapid access to a diverse library of analogs for structure-activity relationship studies. nih.gov This strategic flexibility, combining pre-functionalized precursors with post-synthesis C-H activation, is crucial in modern medicinal chemistry. bits-pilani.ac.inacs.org

Regioselective N-Alkylation Strategies (N1 vs. N2 Selectivity)

The indazole ring possesses two nitrogen atoms, N1 and N2, that can be alkylated, leading to the formation of regioisomers with distinct biological profiles. The control of N-alkylation regioselectivity is therefore a critical aspect of synthesizing indazole-based compounds. The outcome of the alkylation is influenced by a combination of factors including the choice of base, solvent, and the electronic and steric properties of both the indazole substrate and the alkylating agent. beilstein-journals.org

Generally, N1-alkylation is favored under thermodynamic control, often utilizing weaker bases in polar solvents. Conversely, kinetic control, which can be achieved with stronger, bulkier bases, may favor the formation of the N2-isomer. Research on various substituted indazoles has demonstrated that the nature of the substituent on the indazole ring significantly impacts the N1/N2 ratio. For instance, a study on the alkylation of different C-substituted indazoles revealed that electron-withdrawing groups at the C7 position, such as nitro (NO2) or methoxycarbonyl (CO2Me), led to excellent N2 regioselectivity (≥ 96%). beilstein-journals.org This is particularly relevant for the synthesis of derivatives of this compound.

In contrast, for many other substituted indazoles, a combination of sodium hydride (NaH) in tetrahydrofuran (B95107) (THF) has been identified as a promising system for achieving high N1 selectivity. beilstein-journals.org For example, with C3-substituted indazoles bearing carboxymethyl, tert-butyl, acetyl, or carboxamide groups, N1 regioselectivity greater than 99% was observed. beilstein-journals.org The interplay of chelation and non-covalent interactions has been proposed to drive regioselectivity. For instance, the chelation of a cation like Cs+ between the N2 nitrogen and an ester group at the C3 or C7 position can direct alkylation away from that nitrogen, favoring the N1 isomer. beilstein-journals.orgnih.gov

Table 1: Influence of Reaction Conditions on N-Alkylation Regioselectivity of Substituted Indazoles

| Indazole Substrate | Base/Solvent | Alkylating Agent | Major Isomer | Reference |

| C7-NO2 Indazole | NaH / THF | Alkyl Halide | N2 (>96%) | beilstein-journals.org |

| C3-CO2Me Indazole | NaH / THF | Alkyl Bromide | N1 (>99%) | beilstein-journals.org |

| Methyl 5-bromo-1H-indazole-3-carboxylate | NaH / DMF | Isopropyl Iodide | N2 (46% vs 38% N1) | beilstein-journals.org |

| Methyl 5-bromo-1H-indazole-3-carboxylate | Cs2CO3 / Dioxane | Alkyl Tosylate | N1 | nih.gov |

Synthesis of Substituted this compound Derivatives

The synthesis of substituted derivatives of this compound allows for the fine-tuning of its chemical and biological properties. The aldehyde functional group at the C3 position serves as a versatile handle for a variety of chemical transformations.

One common approach to synthesizing the core structure is through the nitrosation of substituted indoles. nih.govrsc.org This method provides a direct route to 1H-indazole-3-carboxaldehydes under mild acidic conditions. nih.govrsc.org The aldehyde can then be further modified. For example, it can undergo oxidation to form the corresponding carboxylic acid, or it can be converted into alkenes via Wittig or Knoevenagel condensations. nih.gov

The aldehyde also provides a convenient entry point for introducing nitrogen-containing functionalities. For instance, reaction with formaldehyde (B43269) in aqueous hydrochloric acid can lead to the formation of (1H-indazol-1-yl)methanol derivatives. nih.gov While 7-nitro-1H-indazole was initially reported to be unreactive under these conditions, subsequent work demonstrated that the reaction can proceed with longer reaction times. nih.gov

The synthesis of the indazole ring itself can be achieved through various methods, including the [3+2] cycloaddition of benzyne and diazo compounds. orgsyn.org This approach allows for the formation of the indazole core with various substituents. The initial 3H-indazole adduct often rearranges to the more stable 1H-indazole. orgsyn.org

Table 2: Synthetic Routes to Substituted Indazole-3-carbaldehyde Derivatives

| Starting Material | Reagents/Conditions | Product | Reference |

| Substituted Indole | NaNO2, Acid | Substituted 1H-Indazole-3-carboxaldehyde | nih.govrsc.org |

| o-Aminophenylacetic acid amide/ester | Nitrite | 1H-Indazole-3-carboxylic acid derivative | google.com |

| o-Silylaryl triflates | Diazo compounds, CsF | 1H-Indazole derivative | orgsyn.org |

| 7-Nitro-1H-indazole | Formaldehyde, HCl (aq) | (7-Nitro-1H-indazol-1-yl)methanol | nih.gov |

Reactivity of the Indazole Core

The indazole ring system, a fusion of benzene and pyrazole, is an aromatic heterocycle. The presence of the nitro group significantly influences its reactivity.

Electrophilic Aromatic Substitution on the Nitrated Indazole Ring

The nitro group is a powerful deactivating group, withdrawing electron density from the aromatic ring system through both inductive and resonance effects. makingmolecules.com This deactivation makes electrophilic aromatic substitution reactions on the 7-nitro-1H-indazole ring challenging. The electron-poor nature of the ring diminishes its nucleophilicity, rendering it less susceptible to attack by electrophiles. makingmolecules.com

In general, electrophilic aromatic substitution reactions, such as nitration and halogenation, proceed via the attack of an electrophile on the aromatic ring to form a carbocation intermediate, followed by deprotonation to restore aromaticity. makingmolecules.commasterorganicchemistry.com For nitration, the active electrophile is the nitronium ion (NO₂⁺), typically generated from a mixture of concentrated nitric and sulfuric acids. masterorganicchemistry.comyoutube.com The rate-determining step is the initial attack by the aromatic π-electrons. uci.edu The deactivating nature of the nitro group already present on the 7-nitro-1H-indazole ring would significantly slow down this step. makingmolecules.com

Furthermore, the nitro group is a meta-director in electrophilic aromatic substitution. makingmolecules.com This means that if a substitution reaction were to occur, the incoming electrophile would preferentially add to the positions meta to the nitro group. However, the inherent reactivity of the indazole ring system itself also plays a role in directing substitution patterns.

Nucleophilic Reactivity and Ring Transformations

While the electron-deficient nature of the nitrated indazole ring hinders electrophilic attack, it conversely makes the ring susceptible to nucleophilic attack. Nucleophilic aromatic substitution (SNAAr) can occur, where a nucleophile replaces a leaving group on the aromatic ring. In the case of this compound, while there isn't a conventional leaving group on the benzene portion of the ring, the strong electron-withdrawing effect of the nitro group can activate the ring towards nucleophilic attack.

Studies on related nitro-indole derivatives have shown that the nitro group can be displaced by strong nucleophiles. For instance, 1-methoxy-6-nitroindole-3-carbaldehyde has been shown to undergo nucleophilic substitution at the 2-position with various nucleophiles. nii.ac.jp While this is an indole system, the principle of an electron-withdrawing group activating the ring to nucleophilic attack is relevant.

Ring transformation reactions of the indazole core are also a possibility under certain conditions, although specific examples for this compound are not extensively documented. Such transformations often involve initial attack by a nucleophile or an electrophile leading to ring opening and subsequent recyclization to form a new heterocyclic system.

Reactions of the 3-Carbaldehyde Functional Group

The aldehyde group at the 3-position is a versatile functional handle that can undergo a wide array of chemical transformations. nih.gov

Condensation Reactions with Primary and Secondary Amines (e.g., Imine Formation)

The aldehyde group readily undergoes condensation reactions with primary and secondary amines to form imines (Schiff bases) and enamines, respectively. This reaction typically involves the initial nucleophilic addition of the amine to the carbonyl carbon, followed by dehydration.

This reactivity is a cornerstone of combinatorial chemistry and is widely used to generate libraries of compounds for biological screening. The resulting imines can be further modified, for example, by reduction to form stable secondary amines.

Redox Chemistry of the Aldehyde: Reductions to Alcohol and Oxidations to Carboxylic Acid

The aldehyde functional group can be both reduced and oxidized, providing access to other important functional groups.

Reduction to Alcohol: The aldehyde can be readily reduced to the corresponding primary alcohol, (7-nitro-1H-indazol-3-yl)methanol. This transformation can be achieved using a variety of reducing agents.

| Reducing Agent | Product | Reaction Conditions |

| Sodium borohydride (B1222165) (NaBH₄) | (7-nitro-1H-indazol-3-yl)methanol | Typically in an alcoholic solvent like methanol (B129727) or ethanol (B145695) at room temperature. |

| Lithium aluminum hydride (LiAlH₄) | (7-nitro-1H-indazol-3-yl)methanol | In an ethereal solvent like diethyl ether or tetrahydrofuran (THF), followed by an aqueous workup. |

| Catalytic Hydrogenation (H₂/Pd, Pt, Ni) | (7-amino-1H-indazol-3-yl)methanol | This method can also reduce the nitro group to an amine. youtube.com |

Oxidation to Carboxylic Acid: The aldehyde can be oxidized to the corresponding carboxylic acid, 7-nitro-1H-indazole-3-carboxylic acid. This transformation is often accomplished using strong oxidizing agents. For a similar compound, 7-bromo-5-nitro-1H-indazole-3-carbaldehyde, oxidation yields the corresponding carboxylic acid. evitachem.com

| Oxidizing Agent | Product | Reaction Conditions |

| Potassium permanganate (B83412) (KMnO₄) | 7-nitro-1H-indazole-3-carboxylic acid | Typically in aqueous basic or acidic conditions, followed by acidification. |

| Jones Reagent (CrO₃ in H₂SO₄/acetone) | 7-nitro-1H-indazole-3-carboxylic acid | In acetone (B3395972) as the solvent. |

| Tollens' Reagent ([Ag(NH₃)₂]⁺) | 7-nitro-1H-indazole-3-carboxylic acid | A mild oxidizing agent that selectively oxidizes aldehydes. |

Umpolung Reactivity Catalyzed by N-Heterocyclic Carbenes

Umpolung, or polarity inversion, is a powerful concept in organic synthesis that allows for the reversal of the normal reactivity of a functional group. rsc.org Aldehydes, which are normally electrophilic at the carbonyl carbon, can be made to react as nucleophiles through the use of N-heterocyclic carbene (NHC) catalysts. rsc.orgrsc.org

The mechanism involves the nucleophilic attack of the NHC on the aldehyde carbon, forming a zwitterionic intermediate known as the Breslow intermediate. This intermediate can then be protonated and deprotonated to generate a nucleophilic species at the former carbonyl carbon. This nucleophilic intermediate can then react with various electrophiles.

While specific examples of NHC-catalyzed umpolung reactions with this compound are not widely reported, the general principle is applicable. This strategy could potentially be used to introduce a variety of substituents at the 3-position of the indazole ring, further expanding the synthetic utility of this compound. The reaction would proceed through the formation of an aza-Breslow intermediate upon reaction of the NHC with the aldehyde. rsc.org

Cyclization Reactions Involving the Aldehyde Moiety to Form Fused Heterocycles

The aldehyde functional group at the C3 position of the indazole ring is a versatile handle for the construction of fused heterocyclic systems. This reactivity is analogous to that of other 1H-indazole-3-carboxaldehyde derivatives, which are known to be key intermediates in the synthesis of various polyfunctionalized 3-substituted indazoles. nih.govrsc.orgrsc.orgrsc.org These reactions typically involve the condensation of the aldehyde with a variety of dinucleophilic reagents, leading to the formation of new rings fused to the indazole core. For instance, reactions with compounds containing adjacent amino and thiol groups, or similar functionalities, can lead to the formation of thiazoles, oxazoles, or benzimidazoles fused to the indazole scaffold. nih.govrsc.org While specific examples for this compound are not extensively detailed in the provided results, the general reactivity pattern of 1H-indazole-3-carboxaldehydes strongly suggests its capability to undergo such cyclization reactions. nih.govrsc.org

Knoevenagel and Wittig Condensations for Alkene Formation

The aldehyde group of this compound readily participates in classic carbonyl condensation reactions to form new carbon-carbon double bonds.

The Knoevenagel condensation involves the reaction of the aldehyde with active methylene (B1212753) compounds in the presence of a basic catalyst. nih.gov This reaction is a well-established method for the synthesis of α,β-unsaturated systems. For example, the reaction of an aldehyde with malononitrile (B47326) or Meldrum's acid can yield benzylidene derivatives. nih.gov The product selectivity in these reactions can often be controlled by the choice of reaction conditions, such as the catalyst and temperature. nih.gov

The Wittig reaction provides another powerful tool for converting the aldehyde into an alkene. masterorganicchemistry.com This reaction utilizes a phosphonium (B103445) ylide to introduce a specific alkylidene group. masterorganicchemistry.com The Wittig reaction is known for its broad applicability with various aldehydes and ketones and is a fundamental method for carbon-carbon bond formation. masterorganicchemistry.comgoogle.com The versatility of both the Knoevenagel and Wittig reactions allows for the introduction of a wide array of substituents at the 3-position of the 7-nitroindazole core, further highlighting the synthetic utility of this compound. nih.govrsc.org

Reactivity Influenced by the Nitro Group

The presence of the electron-withdrawing nitro group at the 7-position significantly influences the reactivity of the entire molecule.

Reduction of the Nitro Group to Amino Functionality

One of the most common and synthetically useful transformations of the nitro group is its reduction to an amino group. This conversion can be achieved using various reducing agents. For instance, the reduction of a nitro group to an amino group can be accomplished using reagents like tin(II) chloride in an acidic medium. smolecule.com This transformation is significant as it converts the strongly electron-withdrawing nitro group into an electron-donating amino group, which can dramatically alter the chemical properties and biological activity of the molecule. The resulting 7-amino-1H-indazole-3-carbaldehyde can then serve as a precursor for a new range of derivatives. For example, the reduction of 7-bromo-5-nitro-1H-indazole-3-carbaldehyde yields 7-bromo-5-amino-1H-indazole-3-carbaldehyde. evitachem.com

Electronic Directing Effects of the Nitro Group on Further Reactions

The nitro group is a powerful electron-withdrawing group, exerting its influence through both inductive and resonance effects. nih.gov This deactivates the aromatic ring towards electrophilic substitution and directs incoming electrophiles to the meta-positions relative to the nitro group. Conversely, it activates the ring towards nucleophilic aromatic substitution, although this is less common for the indazole system itself. The strong electron-withdrawing nature of the nitro group also affects the acidity of the N-H proton of the indazole ring and the reactivity of the aldehyde group. The deactivating effect of the nitro group can make certain reactions, such as electrophilic additions, more challenging compared to unsubstituted or electron-rich indazoles. rsc.org The electronic properties of the nitro group are a critical consideration in planning synthetic strategies involving this compound, as they modulate the reactivity of the entire heterocyclic system. nih.gov

Advanced Structural Characterization and Spectroscopic Analysis

Solid-State Structural Elucidation

The solid-state architecture of 7-Nitro-1H-indazole-3-carbaldehyde and its analogs provides critical insights into the non-covalent interactions that govern their macroscopic properties.

While specific crystallographic data for this compound is not widely available in the public domain, analysis of its close analogs, such as other nitro-1H-indazole derivatives, offers a predictive framework for its solid-state structure. Studies on C-nitro indazoles, including 4-, 5-, and 6-nitro isomers, have been instrumental in this regard. nih.govsemanticscholar.org

The crystal packing of nitro-indazole derivatives is significantly influenced by a network of intermolecular interactions. In analogs like (1H-indazol-1-yl)methanol derivatives, dimeric structures are commonly formed through intermolecular O-H···N hydrogen bonds. semanticscholar.org For this compound, it is anticipated that the indazole N-H proton would act as a hydrogen bond donor, while the nitrogen atoms of the indazole ring and the oxygen atoms of the nitro and aldehyde groups would serve as potential acceptors, leading to the formation of robust hydrogen-bonded networks.

The proximity of the 7-nitro group to the N1-H of the indazole ring presents the possibility of an intramolecular hydrogen bond. This type of interaction, forming a pseudo-six-membered ring (N1-H···O-N7), would significantly influence the conformation of the molecule by locking the orientation of the nitro group. Such intramolecular hydrogen bonding is a known stabilizing feature in many organic molecules. The presence of an intramolecular hydrogen bond would also affect the acidity of the N-H proton and the vibrational frequencies observed in infrared spectroscopy.

X-ray Crystallography of this compound and its Analogs

Solution-State Spectroscopic Analysis

Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR), are powerful tools for elucidating the structure of this compound in solution.

High-resolution NMR spectroscopy provides detailed information about the chemical environment of each nucleus within the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aldehyde proton, the indazole N-H proton, and the aromatic protons on the benzene (B151609) ring. The aldehyde proton (CHO) typically resonates at a downfield chemical shift, generally above 10 ppm. nih.gov The N-H proton signal is often broad and its chemical shift is dependent on solvent and concentration. The aromatic protons will appear as doublets or triplets, with their coupling constants providing information about their relative positions. In a related derivative, (7-nitro-1H-indazol-1-yl)methanol, the CH₂ group resonates at a downfield position of 6.2 ppm due to the deshielding effect of the adjacent 7-nitro group, suggesting that the H-6 proton in this compound would also be significantly shifted downfield. nih.govchemicalbook.com

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton. The carbonyl carbon of the aldehyde group is expected to have a chemical shift in the range of 187 ppm. nih.gov The carbon atoms attached to the electron-withdrawing nitro group will be shifted downfield. The chemical shifts of the carbon atoms in the indazole ring are useful for distinguishing between different positional isomers. nih.gov

¹⁵N NMR Spectroscopy: ¹⁵N NMR is particularly useful for probing the electronic environment of the nitrogen atoms in the indazole ring and the nitro group. The chemical shifts of N1 and N2 are known to be significantly different in N-substituted indazoles, which helps in tautomeric and isomeric assignments. nih.gov

The following table summarizes the ¹H and ¹³C NMR data for related nitro-1H-indazole-3-carbaldehyde isomers, which can be used to approximate the expected values for the 7-nitro derivative. nih.gov

| Compound Name | Solvent | ¹H NMR (ppm) | ¹³C NMR (ppm) |

| 5-Nitro-1H-indazole-3-carbaldehyde | DMSO-d₆ | 14.65 (brs, 1H), 10.21 (s, 1H), 8.86 (d, J=2.0 Hz, 1H), 8.26 (dd, J=9.0, 2.0 Hz, 1H), 7.86 (d, J=9.0 Hz, 1H) | 187.2, 145.1, 143.8, 142.9, 122.0, 119.36, 117.7, 112.4 |

| 6-Nitro-1H-indazole-3-carbaldehyde | Acetone-d₆ | 10.24 (s, 1H), 8.57 (m, 1H), 7.94 (dd, J=8.5, 1.0 Hz, 1H), 7.79 (dd, J=8.5, 1.5 Hz, 1H) | 187.5, 145.5, 143.3, 130.4, 128.1, 121.1, 119.5, 113.6 |

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

Investigation of Tautomeric Equilibria in Solution

Indazole and its derivatives, including this compound, can exist in two primary tautomeric forms: the 1H- and 2H-tautomers. nih.govresearchgate.net The position of the proton on the nitrogen atom of the pyrazole (B372694) ring defines the specific tautomer. Theoretical calculations on the parent indazole molecule have shown that the 1H-tautomer is generally more stable than the 2H-tautomer in both the gas phase and in aqueous solutions. nih.govresearchgate.net

The presence and position of substituents on the indazole ring, such as the nitro group in the 7-position, influence the electronic properties and can affect the tautomeric equilibrium. nih.gov Studies on the reactivity of nitro-1H-indazoles with formaldehyde (B43269) in acidic aqueous solutions provide indirect but compelling evidence for this equilibrium. nih.gov The reaction yields N-substituted products, and the distribution of these products can depend on the relative stability and reactivity of the present tautomers. nih.govresearchgate.net For instance, the reaction of 7-nitro-1H-indazole with formaldehyde has been studied, highlighting the distinct reactivity of this isomer compared to other nitro-indazoles. nih.gov While the specific equilibrium constants for this compound in various solvents are not extensively documented in the literature, the established principles of indazole tautomerism suggest that a dynamic equilibrium between the 1H- and 2H- forms exists in solution. nih.govresearchgate.net

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and Raman Spectroscopy

Vibrational spectroscopy, encompassing both FT-IR and Raman techniques, is a powerful tool for identifying the functional groups and probing the structural details of molecules like this compound. The spectra are characterized by absorption bands corresponding to the vibrational modes of specific bonds and functional groups within the molecule.

For this compound, the key functional groups are the indazole ring, the aldehyde group (-CHO), and the nitro group (-NO2). Spectroscopic data for closely related compounds, such as 6-Nitro-1H-indazole-3-carboxaldehyde, provide a reliable basis for interpreting the expected spectra. rsc.org The FT-IR spectrum of the 6-nitro isomer shows characteristic peaks at 3293 cm⁻¹ (N-H stretch), 1668 cm⁻¹ (C=O aldehyde stretch), 1519 cm⁻¹ (asymmetric NO₂ stretch), and 1347 cm⁻¹ (symmetric NO₂ stretch). rsc.org The nitro group stretches in nitro compounds typically appear in the 1550–1300 cm⁻¹ region. esisresearch.org Raman spectroscopy provides complementary information, particularly for non-polar bonds and symmetric vibrations.

Detailed Vibrational Assignments and Conformational Analysis

A detailed assignment of the vibrational modes can be achieved by comparing experimental spectra with theoretical calculations, often using Density Functional Theory (DFT). mdpi.com Such analyses have been performed on analogous molecules like chloro-7-azaindole-3-carbaldehydes. mdpi.com

Conformational analysis for this compound primarily concerns the orientation of the aldehyde group relative to the indazole ring. Rotation around the C3-C(aldehyde) bond can lead to different conformers (e.g., cis and trans), which may have distinct spectroscopic signatures. mdpi.com The formation of intermolecular hydrogen bonds, particularly involving the N1-H proton and the nitro or aldehyde groups of adjacent molecules, can significantly shift the vibrational frequencies, especially the N-H stretching band, often broadening it and shifting it to lower wavenumbers. mdpi.com

Below is a data table of expected vibrational assignments for this compound based on data from analogous compounds. rsc.orgesisresearch.orgmdpi.com

| Vibrational Mode | Functional Group | Expected Wavenumber Range (cm⁻¹) | Reference |

| N-H Stretch | Indazole N-H | 3100 - 3300 | rsc.orgmdpi.com |

| C-H Stretch (Aromatic) | Benzene Ring C-H | 3000 - 3100 | esisresearch.org |

| C-H Stretch (Aldehyde) | Aldehyde C-H | 2700 - 2900 (often appears as a doublet) | mdpi.com |

| C=O Stretch | Aldehyde C=O | 1660 - 1700 | rsc.org |

| C=C/C=N Stretch | Indazole Ring | 1450 - 1620 | scialert.net |

| Asymmetric NO₂ Stretch | Nitro Group | 1500 - 1550 | rsc.orgesisresearch.org |

| Symmetric NO₂ Stretch | Nitro Group | 1330 - 1370 | rsc.orgesisresearch.org |

This table is generated based on data from analogous compounds and represents expected values.

Mass Spectrometry for Molecular Structure Confirmation

High-Resolution Mass Spectrometry (HRMS) is a definitive technique for confirming the molecular formula of a compound by providing a highly accurate measurement of its mass-to-charge ratio (m/z). rsc.org This method is routinely used to verify the successful synthesis of target molecules like this compound. rsc.org

The analysis is typically performed using a soft ionization technique, such as electrospray ionization (ESI), which minimizes fragmentation and primarily shows the molecular ion or a quasi-molecular ion, such as the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻. rsc.org For nitro-indazole-carboxaldehydes, analysis in negative ion mode (ESI-) is common, detecting the [M-H]⁻ ion. rsc.org The experimentally measured m/z value is then compared to the theoretically calculated value for the expected molecular formula. A close match between the found and calculated values confirms the elemental composition of the molecule.

For this compound, the structural confirmation would proceed as follows:

| Parameter | Value | Reference |

| Molecular Formula | C₈H₅N₃O₃ | |

| Exact Mass (Monoisotopic) | 191.0331 u | |

| Expected Ion (ESI-) | [M-H]⁻ | rsc.org |

| Calculated m/z for [C₈H₄N₃O₃]⁻ | 190.0253 u | rsc.org |

The calculated m/z is based on the molecular formula. The reference demonstrates this technique on a closely related isomer, 6-Nitro-1H-indazole-3-carbaldehyde, for which the experimental value was found to be 190.0245, confirming its structure. rsc.org

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) Applications

There is no published research applying Density Functional Theory (DFT) specifically to 7-Nitro-1H-indazole-3-carbaldehyde. Consequently, data for the following subsections are unavailable.

No studies were identified that report the optimized geometry, bond lengths, bond angles, or electronic structure (such as HOMO-LUMO energy gaps or molecular orbital distributions) of this compound derived from DFT calculations.

There are no available computational studies that predict the NMR chemical shifts (¹H and ¹³C) or the infrared (IR) vibrational frequencies for this compound.

No computational investigations into the relative thermodynamic and kinetic stability of potential tautomers or isomers of this compound have been published.

Mechanistic Pathway Elucidation through Computational Modeling

Specific computational modeling to elucidate reaction mechanisms involving this compound is not present in the current body of scientific literature.

No research articles containing transition state analysis for any reaction pathways involving this compound could be located.

Similarly, there are no published studies that map the reaction coordinates or provide energy profiles for reactions of this compound.

Related Computational Research on the Parent Compound

While no specific data exists for the target molecule, some computational work has been performed on the parent compound, 7-nitro-1H-indazole . A study on the reaction of various nitro-substituted indazoles with formaldehyde (B43269) in aqueous hydrochloric acid utilized DFT calculations at the B3LYP/6-311++G(d,p) level to provide a theoretical basis for the experimental observations. acs.org The key finding from this research was that, unlike other nitro-isomers, 7-nitro-1H-indazole does not react with formaldehyde under the studied acidic conditions. acs.org The theoretical calculations supported this lack of reactivity. acs.org This suggests that the electronic properties of the 7-nitro substituted indazole ring may influence its reactivity, a factor that would likely also be significant in its 3-carbaldehyde derivative. However, without direct computational studies on this compound, any extension of these findings remains speculative.

Molecular Orbital and Electron Density Analysis

The electronic characteristics of this compound, which are fundamental to its reactivity and stability, can be comprehensively understood through various computational techniques. These methods provide insights into the distribution of electrons within the molecule and the nature of its molecular orbitals.

Frontier Molecular Orbital (FMO) Theory for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a cornerstone in predicting the reactivity of chemical species. It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy and spatial distribution of these orbitals are critical in determining how a molecule will interact with other reagents.

HOMO: The HOMO is expected to be distributed over the indazole ring system, particularly the pyrazole (B372694) moiety. The presence of the electron-donating nitrogen atoms in the ring would contribute to the energy of the HOMO.

LUMO: The LUMO is likely to be localized on the nitro group and the carbaldehyde group, as these are strong electron-withdrawing functions. This localization makes these sites susceptible to nucleophilic attack.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. The presence of both electron-withdrawing groups is expected to lower the energy of the LUMO, likely resulting in a relatively small HOMO-LUMO gap for this molecule.

A hypothetical data table for FMO analysis is presented below. The values are illustrative and would require specific DFT calculations for validation.

| Molecular Orbital | Energy (eV) | Primary Localization |

| HOMO | -7.5 | Indazole Ring |

| LUMO | -3.2 | Nitro & Carbaldehyde Groups |

| HOMO-LUMO Gap | 4.3 | - |

Natural Bond Orbital (NBO) Analysis for Delocalization and Stability

Natural Bond Orbital (NBO) analysis is a powerful tool for understanding the delocalization of electron density and the stabilizing interactions within a molecule. It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar Lewis structures of bonds and lone pairs.

Strong π → π* interactions within the indazole ring, indicative of aromatic character.

Significant n → π* interactions, where 'n' represents the lone pair on a nitrogen or oxygen atom and 'π*' is an antibonding orbital of the nitro or carbaldehyde group. These interactions are crucial in understanding the electronic communication between the substituents and the ring.

The stabilization energies associated with these interactions would provide a quantitative measure of the electronic delocalization and the stability it imparts to the molecule.

An illustrative NBO analysis data table is provided below. These values are hypothetical and would need to be confirmed by quantum chemical calculations.

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |

| LP(1) N1 | π(C7-C7a) | > 5 |

| LP(1) N2 | π(C3-C3a) | > 5 |

| π(C4-C5) | π(C6-C7) | > 20 |

| LP(1) O(Nitro) | σ(N-C7) | > 2 |

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution

Molecular Electrostatic Potential (MEP) mapping is a valuable visualization tool that illustrates the charge distribution within a molecule. It maps the electrostatic potential onto the electron density surface, allowing for the identification of electrophilic and nucleophilic sites.

In the MEP map of this compound, one would expect to observe:

Negative Potential (Red/Yellow): Regions of high electron density, indicating sites susceptible to electrophilic attack. These would be concentrated around the oxygen atoms of the nitro and carbaldehyde groups, as well as the nitrogen atoms of the indazole ring.

Positive Potential (Blue): Regions of low electron density, indicating sites prone to nucleophilic attack. These would be located around the hydrogen atoms, particularly the N-H proton of the indazole ring and the aldehyde proton, as well as the carbon atom of the carbaldehyde group.

The MEP map would visually confirm the electron-withdrawing nature of the nitro and carbaldehyde groups, showing a significant polarization of the electron density across the molecule.

Fukui Function Analysis for Local Reactivity and Selectivity

Fukui function analysis is a more sophisticated method for predicting local reactivity, based on the change in electron density at a specific point in the molecule upon the addition or removal of an electron. It helps to identify the most reactive sites for nucleophilic, electrophilic, and radical attacks.

For this compound, Fukui functions would provide a quantitative measure of the reactivity of each atom. It is known that nitro groups can sometimes lead to unusual negative values for the Fukui function, which is an area of ongoing research. mdpi.com The expected outcomes of a Fukui analysis would be:

f+(r): Indicates the propensity for nucleophilic attack. High values would be expected on the carbon atom of the carbaldehyde group and the nitrogen atom of the nitro group.

f-(r): Indicates the propensity for electrophilic attack. High values would likely be found on the nitrogen atoms of the indazole ring.

f0(r): Indicates the propensity for radical attack.

Solvent Effects on Electronic and Spectroscopic Properties

The electronic and spectroscopic properties of a molecule can be significantly influenced by its environment, particularly the solvent. Solvatochromism, the change in the color of a substance when dissolved in different solvents, is a direct manifestation of these interactions.

For this compound, a polar molecule, the following solvent effects would be anticipated:

UV-Vis Spectroscopy: In polar solvents, a red shift (bathochromic shift) of the π → π* and n → π* transitions in the UV-Vis spectrum is expected. This is due to the stabilization of the more polar excited state by the polar solvent molecules.

NMR Spectroscopy: The chemical shifts of the protons and carbons in the NMR spectrum would also be affected by the solvent. Hydrogen bonding interactions between the N-H proton and a protic solvent, for example, would lead to a downfield shift of this proton's resonance.

Theoretical models, such as the Polarizable Continuum Model (PCM), can be used to simulate the effects of different solvents on the electronic structure and spectra of the molecule, providing insights that complement experimental observations.

| Solvent | Dielectric Constant (ε) | Predicted λmax (nm) |

| n-Hexane | 1.88 | 320 |

| Dichloromethane | 8.93 | 335 |

| Acetonitrile | 37.5 | 345 |

| Water | 80.1 | 350 |

Unveiling the Mechanistic Profile of this compound in In Vitro Biological Research

The landscape of medicinal chemistry is continually evolving, with the indazole scaffold emerging as a privileged structure in the design of targeted therapeutic agents. Within this class of compounds, this compound represents a molecule of significant interest, primarily due to the established biological activities of its structural relatives. While direct and extensive research on this compound itself is limited in publicly available scientific literature, a comprehensive understanding of its potential mechanistic and in vitro biological applications can be extrapolated from studies on closely related analogues. This article delineates the current understanding by focusing on the well-documented enzyme inhibition and molecular interaction profiles of its parent compound, 7-nitroindazole (B13768), and other substituted indazole-3-carbaldehydes.

Mechanistic and in Vitro Biological Research Applications

Enzyme Inhibition Mechanism Studies

Inhibition of Nitric Oxide Synthase (NOS) Isoforms (nNOS, iNOS, eNOS)

Kinetic Analysis of Enzyme Inhibition (e.g., Competitive Inhibition)

While specific kinetic data for this compound is not available, studies on 7-nitroindazole derivatives provide insights into the likely mechanism. For instance, derivatives of 7-nitroindazole have been shown to act as potent inhibitors of various NOS isoforms. nih.gov The inhibitory mechanism is often competitive with respect to the substrate, L-arginine, or the cofactor, tetrahydrobiopterin.

Structure-Activity Relationship (SAR) Studies for NOS Inhibitory Potency and Selectivity

Structure-activity relationship (SAR) studies on indazole derivatives have highlighted the importance of substituents on the indazole ring for both potency and selectivity towards different NOS isoforms. The presence of a nitro group at the 7-position is a key feature for nNOS inhibition. nih.gov Further substitutions on the indazole ring can modulate this activity. For example, the introduction of a bromine atom at the 3-position of 7-nitroindazole was found to enhance inhibitory potency against all NOS isoforms. nih.gov

Table 1: Comparative NOS Inhibition by 7-Nitroindazole Derivatives

| Compound | Target NOS Isoform | IC50 (µM) | Potency Relative to 7-NI |

|---|---|---|---|

| 7-Nitroindazole (7-NI) | Bovine Endothelial NOS | - | - |

| 7-Nitroindazole (7-NI) | Rat Cerebellar NOS | - | - |

| 7-Nitroindazole (7-NI) | Rat Lung NOS | - | - |

| 3-Bromo-7-nitroindazole (B43493) | Bovine Endothelial NOS | 0.86 ± 0.05 | Equipoten |

| 3-Bromo-7-nitroindazole | Rat Cerebellar NOS | 0.17 ± 0.01 | ~4x more potent |

| 3-Bromo-7-nitroindazole | Rat Lung NOS | 0.29 ± 0.01 | ~20x more potent |

Data extrapolated from a study on substituted indazole derivatives. nih.gov Specific values for 7-NI were not provided in the abstract.

Indazole derivatives are increasingly recognized for their potential as kinase inhibitors, a class of drugs that has revolutionized cancer therapy. nih.govrsc.orgrsc.org The functionalization of indazoles at the 3-position is a key strategy in the development of potent and selective kinase inhibitors. nih.govrsc.org While a specific kinase inhibition profile for this compound is not documented, the general class of 1H-indazole-3-carboxaldehydes serves as crucial intermediates in the synthesis of such inhibitors. rsc.orgrsc.orgnih.gov

The aldehyde group at the 3-position is a versatile handle for further chemical modifications, allowing for the synthesis of a diverse library of compounds to be screened against various kinases. nih.gov

The indazole scaffold has also been explored for its inhibitory activity against other enzyme systems. For instance, various indazole derivatives have been investigated as inhibitors of monoamine oxidase (MAO), an enzyme involved in the metabolism of neurotransmitters. While there is no specific data on this compound, the broader class of indazoles has shown promise in this area. Additionally, the indazole nucleus is present in compounds with a wide range of pharmacological activities, including anti-HIV properties, suggesting a potential for HIV protease inhibition. derpharmachemica.comresearchgate.net

The specific molecular interactions and binding affinities of this compound with biological targets have not been explicitly detailed in published research. However, based on its structural features, it is anticipated to engage in various non-covalent interactions within protein binding pockets. The indazole ring can participate in π-stacking interactions, while the nitrogen atoms and the nitro group can act as hydrogen bond acceptors. The carbaldehyde group can also form hydrogen bonds.

Studies on the co-crystal structure of 7-nitroindazole with nitric oxide synthase reveal that the nitro group and the indazole nitrogen atoms are key interaction points within the active site. nih.gov It is plausible that this compound would adopt a similar binding mode, with the 3-carbaldehyde group potentially forming additional interactions that could enhance binding affinity and selectivity.

Molecular Interaction and Binding Affinity Investigations in Biological Systems

Ligand-Protein Docking and Molecular Dynamics Simulations

Computational methods such as ligand-protein docking and molecular dynamics (MD) simulations are powerful tools for predicting and analyzing the interaction of small molecules with biological macromolecules. For this compound, these in silico techniques can provide valuable insights into its potential biological targets.

Although specific docking and MD simulation studies for this compound are not yet widely published, research on analogous indazole derivatives has demonstrated the utility of these approaches. For instance, molecular docking studies on other indazole compounds have been instrumental in identifying their roles as kinase inhibitors. researchgate.netnih.gov These studies often reveal key hydrogen bonding and hydrophobic interactions between the indazole core and the amino acid residues within the ATP-binding pocket of kinases. It is plausible that the nitrogen atoms of the indazole ring and the oxygen atoms of the nitro and carbaldehyde groups of this compound could participate in similar crucial interactions.

MD simulations can further elaborate on the stability of the ligand-protein complex, providing a dynamic view of the binding event. A recent study on 1H-indazole derivatives targeting the Cyclooxygenase-2 (COX-2) enzyme highlighted the stability of the ligand within the active site through MD simulations. researchgate.net Such computational analyses for this compound would be invaluable in prioritizing its testing against specific protein targets.

Table 1: Potential Molecular Docking Targets for this compound (Hypothetical)

| Protein Target Family | Rationale for Investigation |

| Kinases | Indazole scaffold is a known kinase inhibitor motif. researchgate.netnih.gov |

| Nitric Oxide Synthases | 7-nitroindazole is a known inhibitor of this enzyme family. smolecule.comaustinpublishinggroup.com |

| Cyclooxygenases (COX) | Other indazole derivatives have shown binding to COX enzymes. researchgate.net |

This table is hypothetical and based on the activities of related compounds. Specific studies on this compound are required for validation.

Receptor Binding Studies (e.g., G-Protein Coupled Receptors)

G-Protein Coupled Receptors (GPCRs) represent the largest family of cell surface receptors and are the targets of a significant portion of modern pharmaceuticals. The ability of a compound to bind to and modulate the activity of a GPCR is a key area of drug discovery.

Currently, there is a lack of specific published data on the binding of this compound to GPCRs. However, the diverse biological activities reported for other indazole derivatives suggest that this is a promising area for future investigation. Receptor binding assays, often utilizing radiolabeled ligands or fluorescence-based techniques, would be the primary method to screen this compound against a panel of GPCRs to identify any potential interactions.

In Vitro Antimicrobial Activity Studies

The search for novel antimicrobial agents is a critical area of research due to the rise of drug-resistant pathogens. Heterocyclic compounds, including indazoles, have been a rich source of new antimicrobial leads.

Evaluation of Antibacterial Efficacy Against Various Strains

While specific studies on the antibacterial properties of this compound are not extensively documented, the broader class of indazole derivatives has shown promise. For example, some N-methyl-3-arylindazoles have demonstrated activity against bacterial strains such as Xanthomonas campestris, Bacillus cereus, Escherichia coli, and Bacillus megaterium. nih.gov Furthermore, derivatives of the related imidazole (B134444) scaffold, particularly those with nitro groups, have been investigated for their antibacterial effects. nih.gov

A systematic evaluation of this compound against a panel of Gram-positive and Gram-negative bacteria would be necessary to determine its antibacterial spectrum and potency. Standard methods such as broth microdilution or disk diffusion assays would be employed to determine the minimum inhibitory concentration (MIC).

Table 2: Representative Bacterial Strains for Efficacy Testing (Hypothetical)

| Gram-Positive Bacteria | Gram-Negative Bacteria |

| Staphylococcus aureus | Escherichia coli |

| Bacillus subtilis lmaleidykla.lt | Pseudomonas aeruginosa |

| Enterococcus faecalis | Klebsiella pneumoniae |

This table presents a standard panel for initial antibacterial screening. The actual efficacy of this compound against these strains is yet to be determined.

Assessment of Antifungal Efficacy

Similar to its potential antibacterial activity, the antifungal properties of this compound remain an area for exploration. The indazole nucleus is present in compounds that have been investigated for antifungal activity. austinpublishinggroup.com For instance, certain iodobenzamide derivatives containing an indazole core have been reported to possess antifungal properties. austinpublishinggroup.com The structural features of this compound warrant its investigation against a range of pathogenic fungi.

Table 3: Representative Fungal Strains for Efficacy Testing (Hypothetical)

| Fungal Strain |

| Candida albicans nih.gov |

| Aspergillus fumigatus |

| Cryptococcus neoformans |

This table lists common pathogenic fungi for initial antifungal screening. The specific activity of this compound against these organisms has not been reported.

Exploration of Other In Vitro Biological Modulations (e.g., Anticonvulsant activity in cellular models)

The structural similarity of this compound to known bioactive molecules suggests its potential for other biological modulations. A notable example is the well-documented anticonvulsant activity of the related compound, 7-nitroindazole. smolecule.comaustinpublishinggroup.comnih.gov 7-Nitroindazole is a known inhibitor of neuronal nitric oxide synthase (nNOS), and its ability to potentiate the effects of certain antiepileptic drugs has been demonstrated in animal models. smolecule.comnih.gov

While these findings are for 7-nitroindazole and not the 3-carbaldehyde derivative, they provide a strong rationale for investigating the anticonvulsant potential of this compound in cellular models of epilepsy. Such studies could involve assessing its effects on neuronal firing patterns, ion channel function, or neurotransmitter release in cultured neurons.

Applications in Chemical Biology as Research Tools

Beyond its potential as a therapeutic agent, this compound can serve as a valuable research tool in chemical biology. The carbaldehyde group is a versatile functional handle that can be readily modified through various chemical reactions. This allows for the synthesis of a library of derivatives with diverse substitutions, which can be used to probe biological systems and understand structure-activity relationships.

Furthermore, the aldehyde can be used to attach fluorescent tags, biotin (B1667282) labels, or affinity matrices, enabling the development of chemical probes to identify the cellular targets of this compound and related molecules. Such tools are indispensable for target deconvolution and elucidating the mechanism of action of bioactive compounds. The synthesis of indazole-3-carboxaldehydes as key intermediates for more complex, biologically active molecules has been an area of active research. researchgate.netnih.govrsc.org

Development of Fluorescent Probes Based on Indazole Scaffolds

The development of fluorescent probes is a cornerstone of modern biological research, enabling the visualization and quantification of specific analytes and enzymatic activities within complex biological environments. The this compound scaffold is a promising candidate for the design of "off-on" fluorescent probes, particularly for detecting nitroreductase activity, which is often upregulated in hypoxic tumor cells. researchgate.netrsc.org

The underlying principle of these probes is the significant change in fluorescence properties upon the reduction of a nitro group. The nitro group (-NO₂) is a strong electron-withdrawing group that typically quenches fluorescence in an aromatic system. researchgate.net However, upon enzymatic reduction by nitroreductases to the corresponding amino group (-NH₂), a potent electron-donating group, a substantial increase in fluorescence emission is observed. google.com This "off-on" switching mechanism provides a high signal-to-noise ratio, which is ideal for sensitive detection.

While direct studies on this compound as a fluorescent probe are not extensively documented, research on analogous nitroaromatic compounds and other nitro-indazole derivatives provides strong evidence for its potential in this area. researchgate.netsemanticscholar.org For instance, various nitronaphthalimide and nitroimidazole-based probes have been successfully synthesized and used to image reductive stress and hypoxia in cancer cells. researchgate.netrsc.org Furthermore, new fluorescent heterocyclic systems have been synthesized from 5-nitro-1H-indazole, demonstrating the utility of the nitro-indazole core in creating fluorescent molecules. semanticscholar.org The synthesis of these probes often involves straightforward chemical reactions, making them accessible for various research applications. nih.gov

The aldehyde functional group on the this compound molecule offers an additional site for modification, allowing for the conjugation of the probe to other molecules or for fine-tuning its photophysical properties. The table below details examples of related nitroaromatic compounds used as fluorescent probes.

| Probe Base Compound | Detected Species/Activity | Fluorescence Change | Reference |

| Nitronaphthalimide | Nitroreductase (Hypoxia) | "Off-on" blue to green shift | researchgate.net |

| 2-Nitroimidazole | Nitroreductase (Reductive Stress) | Ratiometric blue to green shift | rsc.org |

| 4-azido-7-nitrobenzoxadiazole | Ethinylestradiol (via click chemistry) | "Turn-on" fluorescence at 540 nm | nih.gov |

| 7-nitrocoumarins | Nitroreductase | "Turn-on" fluorescence | google.com |

This table presents data for related nitroaromatic compounds to illustrate the principle of fluorescence probing.

Investigation of Biological Mechanisms at a Cellular Level

The this compound scaffold is also valuable for investigating biological mechanisms at the cellular level, primarily due to the established bioactivity of 7-nitroindazole derivatives as inhibitors of nitric oxide synthase (NOS) isoforms. nih.govnih.gov Nitric oxide (NO) is a critical signaling molecule involved in a vast array of physiological processes, including neurotransmission and vasodilation. smolecule.com The unregulated production of NO is implicated in various pathological conditions, making NOS inhibitors important tools for research and potential therapeutic development.